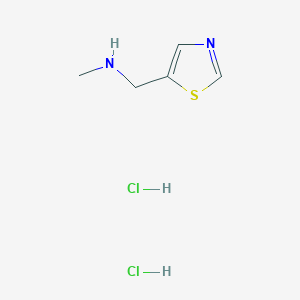

Methyl-thiazol-5-ylmethyl-amine dihydrochloride

Description

Significance of Thiazole (B1198619) Ring Systems in Heterocyclic Chemistry

The thiazole nucleus is an integral component in numerous biologically active compounds, underscoring its importance in medicinal chemistry and drug discovery. asianpubs.orggoogleapis.com The aromatic nature of the thiazole ring, coupled with the presence of both a sulfur and a nitrogen atom, imparts a unique reactivity that allows for diverse functionalization. wikipedia.org This versatility has enabled chemists to synthesize a wide range of thiazole derivatives with varied pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wikipedia.orggoogle.com

The thiazole scaffold is found in a number of FDA-approved drugs, which is a testament to its clinical significance. googleapis.com Furthermore, the thiazole ring is a key constituent of thiamine (B1217682) (Vitamin B1), a vital coenzyme in numerous metabolic pathways. asianpubs.org Beyond its applications in medicine, thiazole derivatives are also utilized in the development of agrochemicals, dyes, and catalysts, highlighting the broad impact of this heterocyclic system in various scientific disciplines. nih.gov The continued exploration of thiazole chemistry promises the discovery of novel compounds with enhanced efficacy and unique applications. googleapis.com

Overview of Methyl-thiazol-5-ylmethyl-amine Dihydrochloride (B599025) as a Synthetic Precursor

Methyl-thiazol-5-ylmethyl-amine dihydrochloride is a chemical compound that serves as a valuable building block in organic synthesis. As a dihydrochloride salt, it exhibits increased stability and solubility in certain solvents, which can be advantageous for various chemical transformations. The core of this molecule consists of a thiazole ring substituted at the 5-position with a methylaminomethyl group.

While specific research detailing the direct applications of this compound is not extensively documented in publicly available literature, its structural motif is closely related to key intermediates in the synthesis of important agrochemicals. For instance, the synthesis of the neonicotinoid insecticide Thiamethoxam involves the coupling of a chlorinated thiazole derivative with another heterocyclic component. herts.ac.ukznaturforsch.com Specifically, 2-chloro-5-chloromethyl thiazole is a crucial precursor in the industrial production of Thiamethoxam. google.com The structural similarity between Methyl-thiazol-5-ylmethyl-amine and this key intermediate suggests its potential role as a precursor in the synthesis of Thiamethoxam or its analogues. The amine functionality in Methyl-thiazol-5-ylmethyl-amine provides a reactive site for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.2ClH/c1-6-2-5-3-7-4-8-5;;/h3-4,6H,2H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYSNOLYCLTXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CS1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl Thiazol 5 Ylmethyl Amine Dihydrochloride

Established Synthetic Routes to Methyl-thiazol-5-ylmethyl-amine Dihydrochloride (B599025)

The synthesis of Methyl-thiazol-5-ylmethyl-amine dihydrochloride is a multi-step process that hinges on the initial formation of a substituted thiazole (B1198619) ring, followed by the strategic introduction of the aminomethyl side chain and final conversion to the hydrochloride salt.

Formation of the Thiazole Ring Core

The construction of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a foundational step. wikipedia.orgbepls.com The most prominent and widely utilized method for this purpose is the Hantzsch thiazole synthesis. wikipedia.orgyoutube.com This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. youtube.com

For the synthesis of a precursor to the target molecule, such as a 4-methyl-5-substituted thiazole, the Hantzsch reaction provides a direct route. A common starting point is the reaction of an α-halo-β-ketoester, like ethyl 2-chloroacetoacetate, with a simple thioamide, such as thioformamide. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. youtube.com Subsequent tautomerization and intramolecular condensation between the imine nitrogen and the carbonyl group, followed by dehydration, yields the desired substituted thiazole ring. youtube.com

Alternative methods for thiazole synthesis include the Cook-Heilbron synthesis, which utilizes the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org Various strategies have been developed to produce key intermediates like 4-methyl-5-(2-hydroxyethyl)-thiazole or 4-methylthiazole-5-carboxylic acid, which serve as versatile precursors for further functionalization at the 5-position. nih.govgoogle.com

| α-Halo Carbonyl | Thioamide | Resulting Thiazole Core | Typical Conditions |

|---|---|---|---|

| Ethyl 2-chloroacetoacetate | Thioformamide | Ethyl 4-methylthiazole-5-carboxylate | Reflux in ethanol |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | Reaction in a suitable solvent like methanol |

| 3-Acetylpropanol | Thiourea | 2-Amino-4-methyl-5-(2-hydroxyethyl)-thiazole | Acidic conditions, 78-100°C |

Introduction of the Aminomethyl Moiety

Once the 4-methylthiazole (B1212942) core with a suitable functional group at the 5-position is synthesized, the next critical phase is the introduction of the methylaminomethyl group (-CH₂NHCH₃). A highly effective strategy for this transformation is reductive amination.

This process typically begins with a precursor such as 4-methyl-5-formylthiazole. This aldehyde can be prepared from 4-methylthiazole-5-carboxylic acid by converting the acid to its corresponding acid chloride using a reagent like thionyl chloride, followed by a controlled reduction, for instance, a Rosenmund reduction using a poisoned palladium catalyst (Pd/BaSO₄). nih.gov

The resulting 4-methyl-5-formylthiazole is then reacted with methylamine. This condensation reaction forms an intermediate imine (or the corresponding iminium ion under acidic conditions). wikipedia.org This intermediate is not isolated but is reduced in situ using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the target secondary amine, Methyl-thiazol-5-ylmethyl-amine.

Salt Formation and Purification Strategies

The final step in the synthesis is the conversion of the free amine base into its more stable and crystalline dihydrochloride salt. This is a standard acid-base reaction. The purified Methyl-thiazol-5-ylmethyl-amine is typically dissolved in an appropriate organic solvent, such as isopropanol, ethanol, or diethyl ether. A solution of hydrogen chloride (HCl) in the same or a compatible solvent, or gaseous HCl, is then added to the amine solution.

The addition of HCl protonates the two basic nitrogen atoms in the molecule—the secondary amine in the side chain and the nitrogen atom of the thiazole ring—leading to the precipitation of this compound as a solid.

Purification of the final salt is generally achieved through recrystallization. This involves dissolving the crude salt in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol-ether) and allowing it to cool slowly, which promotes the formation of pure crystals. The purity of the final product can be confirmed by techniques such as melting point analysis and spectroscopic methods.

Functionalization and Derivatization of this compound

The presence of a reactive secondary amine group makes Methyl-thiazol-5-ylmethyl-amine a versatile substrate for further chemical transformations, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Substitution Reactions

The secondary amine moiety in the molecule is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com This allows it to readily participate in nucleophilic substitution reactions with various electrophiles.

N-Alkylation: The amine can be further alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This Sₙ2 reaction typically requires the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct, leading to the formation of a tertiary amine. ucsb.edu

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of an amide. For example, treating the amine with acetyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-acetyl derivative.

| Reaction Type | Electrophilic Reagent | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide |

Condensation Reactions with Carbonyl Compounds

Secondary amines undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.org The reaction is acid-catalyzed and proceeds through a nucleophilic addition mechanism. wikipedia.orglatech.edu

The nitrogen atom of the amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. wikipedia.org Unlike the reaction with primary amines which can eliminate water to form a neutral imine, the carbinolamine derived from a secondary amine cannot form a stable, neutral C=N double bond without losing one of the N-alkyl groups. Instead, under acidic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as water, resulting in the formation of a resonance-stabilized cation known as an iminium ion. wikipedia.org

Iminium ions are valuable synthetic intermediates that can react with a variety of nucleophiles or participate in cycloaddition reactions.

| Carbonyl Compound | Intermediate | Final Product (under acidic conditions) |

|---|---|---|

| Acetone | Carbinolamine | Iminium Ion |

| Benzaldehyde | Carbinolamine | Iminium Ion |

Amidation and Acylation Strategies

The primary amine of (4-Methyl-thiazol-5-yl)methylamine is a potent nucleophile, readily participating in amidation and acylation reactions. These transformations are fundamental for introducing a wide array of functional groups and for linking the thiazole core to other molecular fragments.

Amidation: The direct coupling of the amine with carboxylic acids is a common strategy to form a stable amide bond. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. A variety of modern coupling reagents can be employed to facilitate this transformation under mild conditions, ensuring high yields and compatibility with other functional groups. researchgate.net Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). The reaction is generally performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. nih.govresearchgate.net

Acylation: Acylation of the amine can be achieved using more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. These reactions are typically rapid and high-yielding, often proceeding at room temperature. The reaction with an acyl chloride, for instance, generates hydrochloric acid as a byproduct, which necessitates the use of a base to drive the reaction to completion.

These strategies are pivotal for creating libraries of N-((4-methylthiazol-5-yl)methyl)amides, which can be evaluated for various applications.

Table 1: Representative Amidation and Acylation Reactions This table illustrates the expected products from typical reactions based on the known reactivity of primary amines. Specific experimental conditions may vary.

| Reactant | Reagent/Conditions | Product | Product Class |

| Benzoic Acid | DCC, DIPEA, DCM | N-((4-Methylthiazol-5-yl)methyl)benzamide | Aromatic Amide |

| Acetic Anhydride | TEA, DCM | N-((4-Methylthiazol-5-yl)methyl)acetamide | Aliphatic Amide |

| Benzoyl Chloride | Pyridine (B92270), CH₂Cl₂ | N-((4-Methylthiazol-5-yl)methyl)benzamide | Aromatic Amide |

| 4-Nitrobenzoyl Chloride | TEA, THF | N-((4-Methylthiazol-5-yl)methyl)-4-nitrobenzamide | Functionalized Aromatic Amide |

Cyclization Reactions Utilizing the Amine Moiety

The nucleophilic amine of Methyl-thiazol-5-ylmethyl-amine can serve as a key component in cyclization reactions to construct new heterocyclic rings. By reacting with bifunctional electrophiles, the amine moiety enables the formation of diverse ring systems appended to the thiazole core.

Intermolecular condensation reactions are a primary example. The reaction of the amine with a 1,3-dielectrophile, such as a β-keto ester or an α,β-unsaturated ketone, can lead to the formation of six-membered heterocyclic rings like pyrimidines or dihydropyrimidines. nih.gov For instance, condensation with ethyl acetoacetate (B1235776) could yield a substituted dihydropyrimidinone. Similarly, reaction with 1,3-diketones like acetylacetone (B45752) in the presence of an acid catalyst can be used to construct substituted pyridine rings. These cyclocondensation reactions significantly increase the molecular complexity and provide access to scaffolds with diverse pharmacological potential.

Table 2: Potential Cyclization Reactions This table outlines plausible cyclization pathways to form new heterocyclic systems.

| Reagent | Resulting Heterocycle | Reaction Type |

| Ethyl Acetoacetate | Dihydropyrimidinone derivative | Cyclocondensation |

| 2,4-Pentanedione (Acetylacetone) | Dihydropyridine derivative | Paal-Knorr type synthesis |

| Phthalic Anhydride | Phthalimide derivative | Acylation and Intramolecular Cyclization |

| Carbon Disulfide | Isothiocyanate (intermediate for further cyclization) | Thiocarbonylation |

Advanced Synthetic Applications as a Building Block

This compound is not merely a substrate for simple transformations but also a valuable building block for constructing sophisticated molecular structures. Its pre-functionalized thiazole core allows for rapid entry into complex chemical spaces.

Synthesis of Complex Polysubstituted Thiazole Derivatives

While the starting material is already a substituted thiazole, its utility as a building block lies in using the amine handle to introduce further complexity and generate polysubstituted derivatives. The amidation and cyclization reactions described previously are primary methods for achieving this. Each amide or new heterocyclic ring attached via the aminomethyl linker creates a new, more complex polysubstituted thiazole.

For example, the synthesis of di-, tri-, and tetrathiazole moieties has been achieved through the reaction of related α-bromoketone thiazole derivatives with heterocyclic amines and thiosemicarbazones. By analogy, Methyl-thiazol-5-ylmethyl-amine can be used to link the primary thiazole ring to other thiazole units, creating multi-thiazole systems. Furthermore, the thiazole ring itself, while relatively stable, could potentially undergo further functionalization, such as electrophilic substitution or metal-catalyzed C-H activation, although these transformations would need to be carefully optimized to control regioselectivity.

Incorporation into Diverse Heterocyclic Systems (e.g., Pyrazines, Pyrimidines, Oxadiazoles)

The amine functionality is a gateway to fusing or linking the thiazole core to a variety of other important heterocyclic systems.

Pyrimidines: The synthesis of thiazolo[5,4-d]pyrimidines, which are purine (B94841) isosteres, often starts from aminothiazole derivatives. Although Methyl-thiazol-5-ylmethyl-amine has a methylene (B1212753) spacer, analogous strategies can be employed. For example, acylation of the amine followed by cyclization, or direct condensation with appropriate precursors, can be used to construct an adjacent pyrimidine (B1678525) ring, leading to novel thiazolyl-methyl-pyrimidine structures.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common pharmacophore that can be incorporated starting from the amine. A typical synthetic route involves a multi-step sequence. First, the amine is acylated with a suitable carboxylic acid. The resulting amide is then reacted with hydrazine (B178648) to form the corresponding acylhydrazide. This intermediate can then undergo dehydrative cyclization, often using reagents like phosphorus oxychloride or by reacting with carbon disulfide followed by S-alkylation and cyclization, to yield the final 5-((4-methylthiazol-5-yl)methyl)-substituted 1,3,4-oxadiazole derivative.

Pyrazines: The synthesis of pyrazines generally requires the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. While the title compound is a monoamine, it can be elaborated into a precursor for pyrazine (B50134) synthesis. For instance, the amine could be alkylated with an α-haloketone to produce an α-aminoketone. This intermediate can then undergo a self-condensation reaction (dimerization) upon oxidation to form a symmetrically substituted pyrazine ring.

Table 3: Strategies for Incorporating Heterocyclic Systems

| Target Heterocycle | General Synthetic Strategy | Key Intermediate |

| Pyrimidine | Cyclocondensation of the amine with a 1,3-dielectrophilic species (e.g., β-keto ester). | N/A |

| 1,3,4-Oxadiazole | Acylation, conversion to acylhydrazide, and subsequent dehydrative cyclization. | N-((4-Methylthiazol-5-yl)methyl)acetohydrazide |

| Pyrazine | Alkylation with an α-haloketone, followed by oxidative dimerization of the resulting α-aminoketone. | α-((4-Methylthiazol-5-yl)methylamino)ketone |

Stereoselective Synthesis of Advanced Intermediates

The amine moiety of Methyl-thiazol-5-ylmethyl-amine provides a handle for introducing chirality, enabling its use in the stereoselective synthesis of advanced intermediates. While specific applications for this compound are not widely documented, established principles of asymmetric synthesis can be applied.

One approach involves the use of chiral auxiliaries. The amine can be reacted with a chiral carboxylic acid to form a pair of diastereomeric amides. These diastereomers can be separated by chromatography or crystallization, and subsequent cleavage of the auxiliary would yield an enantiomerically enriched amine or amide.

Alternatively, the amine can be a substrate in stereoselective reactions. For instance, it could be converted into an imine by reaction with a chiral aldehyde or ketone, and this imine could then undergo diastereoselective addition reactions. Although the synthesis of thiazoles can be stereoselective, using existing thiazoles in such reactions is also a key strategy. The synthesis of thiazole fragments for complex natural products like thiopeptides often relies on retaining the stereochemistry of chiral precursors such as amino acids. This highlights the importance of stereocontrol in the synthesis of advanced thiazole-containing molecules.

Exploration of Methyl Thiazol 5 Ylmethyl Amine Dihydrochloride Derivatives in Biochemical Research

Ligand Design and Structure-Activity Relationship (SAR) Studies

Modulations of the Thiazole (B1198619) Core for Biological Activity

The thiazole nucleus is a versatile scaffold that allows for various modifications to fine-tune its pharmacological profile. globalresearchonline.netresearchgate.net Research has shown that substitutions at different positions of the thiazole ring can significantly impact biological activity. For instance, the introduction of nonpolar, hydrophobic moieties at position 2 and an ethylidenehydrazine-1-carboximidamide group at position 5 have been found to be advantageous for antibacterial activity. nih.gov Furthermore, the nature of the substituent on the aryl ring attached to the thiazole core plays a critical role in enhancing activity. nih.gov

Studies have revealed that electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (B1213986) (OCH3) in the para position of a benzene (B151609) ring attached to the thiazole moiety can be beneficial for biological action. nih.gov The strategic placement of substituents is a key aspect of rational drug design, aiming to optimize interactions with biological targets. globalresearchonline.net

Substituent Effects on Amine Functionality

The amine group attached to the thiazole core is another critical site for modification. Acylation of the 2-amino group in 2-amino-5-benzoyl-4-phenylthiazole derivatives has been shown to be crucial for achieving high affinity for the A1 adenosine (B11128) receptor. drugbank.com The nature and position of substituents on the benzoyl group can further modulate this affinity.

Systematic exploration of the N-2 position of the aminothiazole has demonstrated high flexibility, allowing for significant improvements in antitubercular activity through the introduction of substituted benzoyl groups. nih.gov For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue. nih.gov This highlights the importance of the amine functionality as a key handle for optimizing the therapeutic potential of these compounds.

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization, which involves combining two or more pharmacophoric fragments from different bioactive compounds, is an innovative strategy in drug discovery. nih.govacs.org This approach aims to create hybrid molecules with enhanced efficacy and a broader spectrum of activity compared to the individual parent molecules. ekb.egresearchgate.net

The thiazole scaffold has been successfully hybridized with various other heterocyclic systems, such as pyrazoline, pyrazole (B372694), and quinoxaline, to generate novel compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govacs.orgekb.eg For instance, thiazolyl-pyrazoline hybrids have demonstrated a wide range of biological activities. acs.orgekb.eg This strategy of creating hybrid molecules opens up new avenues for the development of multi-target agents. ekb.egresearchgate.net

Investigation of Molecular Interactions and Binding Mechanisms

Understanding how these derivatives interact with their biological targets at a molecular level is fundamental to explaining their mechanism of action and for the rational design of more effective compounds.

Enzyme Inhibition Studies

Thiazole derivatives have been identified as potent inhibitors of various enzymes. For example, certain thiazole-based compounds have shown significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-1. nih.gov Docking studies have suggested that interactions with key residues, such as Arg 120 in the COX-1 active site, are responsible for this inhibitory effect. nih.gov

Furthermore, thiazole-methylsulfonyl derivatives have demonstrated promising inhibitory activity against carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govresearchgate.net The combination of the thiazole ring and the methyl sulfonyl group appears to be important for this enzyme inhibition. nih.gov Molecular docking studies have further elucidated the stable interaction networks between these compounds and the target enzymes. nih.govresearchgate.net Thiazolone derivatives have also been investigated as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.com

Receptor Binding Profiling and Selectivity Analysis (e.g., NMDA Receptors, Dopamine (B1211576) Receptors, Adenosine Receptors)

Thiazole-containing compounds have shown significant activity at various central nervous system (CNS) receptors, making them promising candidates for the treatment of neurological disorders. researchgate.netnih.govresearchgate.net

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity and is implicated in various neurological conditions. nih.gov Thiazole-carboxamide derivatives have been shown to modulate the biophysical properties of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are often studied in conjunction with NMDA receptors. mdpi.com Some thiazole derivatives, structurally similar to the approved drug Riluzole, have been studied for their interactions with AMPA receptors and are expected to have neuroprotective effects. researchgate.netmdpi.com

Dopamine Receptors: Dopamine receptors are crucial targets in the treatment of disorders like Parkinson's disease. nih.gov The interplay between different receptor systems is complex; for instance, negative allosteric modulators of the mGlu5 receptor have been shown to normalize L-DOPA-induced changes in dopamine D2 receptors in animal models of Parkinson's disease. nih.gov The adenosine A2A receptor protomer also plays a significant role in modulating the function of D2 receptor-mGluR5 heteromeric complexes. diva-portal.org

Adenosine Receptors: Adenosine receptors, particularly the A1 and A2A subtypes, are important therapeutic targets. nih.gov As mentioned earlier, 2-amino-5-benzoyl-4-phenylthiazole derivatives have been developed as potent and selective antagonists of the A1 adenosine receptor. drugbank.com The interaction between adenosine A2A receptors and NMDA receptors has also been a subject of investigation, with evidence suggesting the formation of heteromeric complexes that could be targeted for neuroprotection in diseases like Alzheimer's. mdpi.com

Below is an interactive data table summarizing the biological activities and targets of various thiazole derivatives discussed.

| Compound Class | Biological Target | Observed Activity | Key Structural Features |

| 2,5-disubstituted thiazoles | Bacteria | Antibacterial | Nonpolar, hydrophobic moiety at position 2; ethylidenehydrazine-1-carboximidamide at position 5 nih.gov |

| 2-Amino-5-benzoyl-4-phenylthiazoles | Adenosine A1 Receptor | Antagonist | Acylation of the 2-amino group drugbank.com |

| N-2 substituted aminothiazoles | Mycobacterium tuberculosis | Antitubercular | Substituted benzoyl groups at the N-2 position nih.gov |

| Thiazolyl-pyrazoline hybrids | Various | Antimicrobial, Anticancer, Anti-inflammatory | Hybridization of thiazole and pyrazoline scaffolds acs.orgekb.eg |

| Thiazole-based thiazolidinones | Cyclooxygenase-1 (COX-1) | Inhibitor | Interaction with Arg 120 in the active site nih.gov |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I & II | Inhibitor | Combination of thiazole ring and methyl sulfonyl group nih.govresearchgate.net |

| 2-(adamantan-1-ylamino)thiazol-4(5H)-ones | 11β-HSD1 | Inhibitor | Adamantane group at the 2-amino position mdpi.com |

| Thiazole-carboxamide derivatives | AMPA Receptors | Modulator | Thiazole-carboxamide core structure mdpi.com |

Modulation of Efflux Pump Activity (e.g., P-glycoprotein ATPase)

Efflux pumps are membrane transporters that actively extrude a wide variety of substrates from within cells, and their overexpression is a key mechanism in the development of multidrug resistance (MDR) in both cancer cells and pathogenic bacteria. nih.govresearchgate.net P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is one of the most studied efflux pumps. mdpi.com Its function is intrinsically linked to its ATPase activity, which provides the energy for substrate transport. nih.gov

Research into thiazole-based peptidomimetic analogues has provided significant insight into the structural requirements for modulating P-gp's ATPase function. In one extensive study, a lead compound that stimulated P-gp ATPase activity was systematically modified to generate a library of 64 analogues. nih.gov This work led to a remarkable functional switch, transforming the ATPase stimulators into potent inhibitors. nih.gov

Key findings from this research include:

Structural Conversion: The transformation from an ATPase stimulator to an inhibitor was primarily achieved by replacing the 2-aminobenzophenone (B122507) moiety of the original compound with a cyclohexyl group. nih.gov

Potent Inhibition: Specific 4,4-difluorocyclohexyl analogues, designated as compounds 53 and 109 , were identified as particularly effective inhibitors. They inhibited the photolabeling of P-gp by [¹²⁵I]-IAAP (a known P-gp substrate) with IC₅₀ values of 0.1 µM and 0.76 µM, respectively. nih.gov

Reversal of Resistance: Selected inhibitory compounds demonstrated the ability to reverse paclitaxel (B517696) resistance in human embryonic kidney (HEK293) cells that were engineered to overexpress P-gp. nih.gov

Selectivity: The developed inhibitors showed selectivity for P-gp over cytochrome P450 3A4 (CYP3A4), an important consideration for developing agents with fewer drug-drug interactions. nih.gov

These studies underscore the stringent structural demands of the P-gp binding pocket and demonstrate that subtle modifications to thiazole derivatives can profoundly alter their interaction with the pump, switching their functional effect from stimulation to inhibition of its ATPase activity. nih.gov

Studies on DNA Binding Interactions of Derivatives

Thiazole derivatives have been investigated for their ability to interact with DNA, a primary target for many therapeutic agents. These interactions can occur through various modes, including intercalation, groove binding, and covalent bonding, potentially leading to DNA cleavage or disruption of DNA-protein interactions. nih.govresearchgate.net

A novel series of 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives demonstrated significant DNA nuclease activity. nih.gov While their inherent ability to cleave pBR322 plasmid DNA was weak, their activity was dramatically enhanced upon irradiation with UV light at 365 nm. Specifically, compounds 3b (containing a thienyl moiety) and 3c (containing a pyridyl moiety) were the most effective at degrading the plasmid DNA, an action mediated by the generation of singlet oxygen and superoxide (B77818) free radicals. nih.gov

Other research has focused on different modes of DNA interaction:

Fluorescent Probes for G-Quadruplexes: Derivatives of Thiazole Orange (TO), a well-known nucleic acid dye, have been designed as fluorescent probes that can specifically recognize G-quadruplex (G4) DNA structures. acs.org These structures are implicated in gene regulation. By introducing different styryl groups, researchers developed probes with high selectivity and affinity for G4 DNA over standard double-stranded DNA. acs.org

These findings highlight the capacity of the thiazole scaffold to be incorporated into molecules that can bind to and modify the function of DNA through diverse mechanisms.

Applications as Chemical Probes in Biological Systems

The unique chemical and photophysical properties of certain thiazole derivatives make them valuable tools for use as chemical probes in biological research. nih.gov These probes can be designed to interact with specific biomolecules or to report on cellular environments, enabling the study of complex biological processes. nih.govresearchgate.net

Chemical probes are instrumental in mapping and understanding metabolic and signaling pathways. nih.gov Thiazole-based probes, particularly fluorescent ones, have been developed to visualize and quantify specific molecules within cells, providing insights into their function and dynamics.

Imaging Cellular Components: Thiazole Orange (TO) has been incorporated into peptide nucleic acid (PNA) probes to create Forced Intercalation (FIT) probes. nih.gov These probes exhibit a "turn-on" fluorescence response upon binding to their target nucleic acid sequence. This technology has been successfully applied to image viral mRNA in live cells, allowing researchers to selectively detect influenza H1N1 mRNA in infected cells and distinguish them from non-infected cells. nih.gov

Sensing Small Molecules: A novel fluorescent probe based on a benzo[d]thiazole structure was developed for the highly sensitive and selective detection of cysteine (Cys) over other biologically relevant thiols. researchgate.net This probe was successfully used to image Cys in live HepG2 cells and in zebrafish, demonstrating its utility in studying the roles of specific small molecules in living organisms. researchgate.net

Investigating Metabolism: The study of how organisms metabolize thiazole-containing compounds can itself lead to the discovery of new biochemical pathways. Research on the metabolism of MTEP, a thiazole derivative, in liver microsomes led to the identification of a novel pathway for the breakdown of xenobiotics containing a thiazole ring, which involves oxidation, epoxidation, and ring-opening. nih.gov

Thiazole derivatives serve as foundational structures for creating libraries of compounds used to identify and validate new biological targets for drug discovery.

Enzyme Inhibitor Screening: A library of thiazole derivatives was screened to identify inhibitors of Leishmania braziliensis iron superoxide dismutase (LbSOD), an enzyme essential for the parasite's survival. This screening led to the identification of a micromolar inhibitor of the target enzyme, validating it as a potential drug target. nih.gov

Virtual Screening and Target Identification: A pharmacophore model based on a known thiazole-containing inhibitor of the bacterial enzyme GyrB was used to perform a large-scale virtual screening of millions of compounds. nih.gov This in silico approach successfully identified hundreds of new hit compounds, demonstrating the power of using known thiazole structures to discover new ligands for a specific target. nih.gov

Validating Therapeutic Targets: To develop potential agents for Alzheimer's disease, a series of thiazolidinone-based thiadiazole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the disease's pathology. The identification of potent inhibitors within this series helps validate AChE as a viable target for this class of compounds. nih.gov Similarly, molecular docking studies have been used to predict and rationalize the ability of thiazole derivatives to inhibit key proteins involved in cancer, such as VEGFR-2, aromatase, and EGFR, thereby validating these proteins as targets for the synthesized compounds. mdpi.com

Research on Biological Activities of Derived Compounds (Non-clinical Scope)

The thiazole nucleus is a common feature in a wide array of compounds exhibiting potent biological effects. globalresearchonline.netmdpi.com Extensive non-clinical research has focused on exploring the antimicrobial properties of these synthetic derivatives. nih.govijpsjournal.com

The rise of antimicrobial resistance has spurred the search for new chemical entities with novel mechanisms of action. mdpi.com Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi. nih.govjchemrev.com The amphiphilic character of some thiazole derivatives, possessing both hydrophobic and hydrophilic properties, may facilitate their penetration of bacterial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com

Numerous studies have synthesized and evaluated series of thiazole derivatives, revealing key structure-activity relationships:

Benzo[d]thiazole Derivatives: A significant improvement in antimicrobial activity was observed when the 1,3-thiazole heterocycle was modified to a benzannelated (benzo[d]thiazole) derivative. nih.gov Compounds 13 and 14 from one study, which feature a 4-hydroxyphenyl substituent, displayed promising activity against both Gram-positive (methicillin-resistant Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Aspergillus niger. nih.gov

Substituent Effects: The nature and position of substituents on the thiazole ring profoundly influence activity. In one series, a compound with a 4-hydroxyphenyl group at the 2-position of the thiazole ring showed greater activity than its isomer with the same group at the 4-position. nih.gov Another study found that heteroaryl thiazole derivatives showed moderate to good activity against a panel of bacteria, with compound 3 being the most potent. nih.gov

The table below summarizes the in vitro antimicrobial activity of selected thiazole derivatives from various research studies.

Table 1. Examples of In Vitro Antimicrobial Activity of Thiazole Derivatives. MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. Data sourced from multiple non-clinical studies. nih.govjchemrev.comnih.gov

Antioxidant Activity Screening and Mechanism Studies

Derivatives of the thiazole nucleus, a core component of Methyl-thiazol-5-ylmethyl-amine dihydrochloride (B599025), have been the subject of extensive research to evaluate their antioxidant properties. tandfonline.com Screening of these compounds typically involves a variety of in vitro assays to determine their capacity to scavenge free radicals, which are implicated in oxidative stress. Common methods employed include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radical scavenging assays. nih.govnih.govresearchgate.net

Research has shown that the antioxidant potential of thiazole derivatives is significantly influenced by their structural characteristics. For instance, a study on a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives revealed that compounds featuring electron-donating substituents on the aldehyde-derived portion of the molecule exhibited significant radical scavenging capabilities. nih.govnih.gov Specifically, compounds designated as 6a, 6c, and 6e demonstrated notable activity in DPPH, hydroxyl, and nitric oxide scavenging assays. nih.govnih.gov

Further investigations into thiazole and thiazolidinone derivatives incorporating phenolic fragments have corroborated these findings. The antioxidant activity, measured by ABTS radical cation scavenging and ferric reducing power (FRAP) assays, was found to exceed that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol in many cases. The highest activity was observed in derivatives containing a 2,6-di-tert-butylphenol (B90309) fragment, highlighting the crucial role of sterically hindered phenol (B47542) groups in enhancing antioxidant efficacy. mdpi.com

The mechanism of action for the antioxidant activity of these thiazole derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reaction. The presence of specific functional groups, such as hydroxyl moieties on a phenyl ring or the NH group within the thiazole structure, can contribute to this radical scavenging potential. mdpi.comglobalresearchonline.net

Table 1: Antioxidant Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Assay Method(s) | Key Findings |

|---|---|---|

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives (6a, 6c, 6e) | DPPH, Hydroxyl, Nitric Oxide Scavenging | Showed significant radical scavenging potential, attributed to electron-donating substituents. nih.govnih.gov |

| Thiazole derivatives with 2,6-di-tert-butylphenol fragment | ABTS, FRAP | Exhibited the highest antioxidant activity, surpassing the standard BHT. mdpi.com |

Anti-inflammatory and Analgesic Research

The therapeutic potential of thiazole derivatives extends to anti-inflammatory and analgesic applications. The primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostanoid biosynthetic pathway. nih.gov Research has identified certain 5-methylthiazole (B1295346) derivatives as a novel class of selective COX-1 inhibitors. nih.gov

In a study evaluating 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, several compounds demonstrated moderate to good anti-inflammatory activity, with some showing better performance than the reference drug indomethacin. Structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the benzene ring were critical for activity. Subsequent mechanistic studies identified COX-1 as the principal molecular target for these compounds' anti-inflammatory action, with docking studies suggesting that the residue Arg 120 in the COX-1 active site is crucial for binding. nih.gov

Similarly, newly synthesized benzo[d]thiazol-2-amine derivatives have shown significant analgesic and anti-inflammatory effects. In vitro evaluation confirmed that specific derivatives exhibited potent COX-1 and COX-2 enzyme inhibitory action. The analgesic activity was assessed using the hot plate method, while anti-inflammatory response was measured in a carrageenan-induced rat paw edema model, confirming the compounds' efficacy. rjpbr.com

Further research into more complex thiazole-substituted benzothiazole (B30560) derivatives has also yielded promising results. One particular compound, 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (designated 3c), was found to be a more potent anti-inflammatory agent than the reference drug used in the study. nih.gov Additionally, novel thiazoles incorporating a pyrazole moiety have been synthesized and screened for analgesic activity using the tail immersion method in mice, with several compounds exhibiting good analgesic properties. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Biological Activity | Mechanism of Action / Target | Key Findings |

|---|---|---|---|

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Anti-inflammatory | Selective COX-1 Inhibition | Some derivatives showed better activity than indomethacin. nih.gov |

| Benzo[d]thiazol-2-amine derivatives (G10, G11) | Anti-inflammatory, Analgesic | COX-1 and COX-2 Inhibition | Exhibited significant enzyme inhibition and biological effect. rjpbr.com |

| Thiazole-substituted benzothiazole derivative (3c) | Anti-inflammatory | Not specified | Showed more potent activity than the reference drug. nih.gov |

Antitumor Activity Research (in vitro studies, molecular mechanisms)

Thiazole-containing compounds have emerged as a significant scaffold in the development of potential anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines through various mechanisms of action. researchgate.netresearchgate.net In vitro studies have been crucial in elucidating their antiproliferative effects and the molecular pathways they influence.

One of the primary mechanisms of action for certain thiazole derivatives is the disruption of microtubule dynamics. A novel series of thiazole-naphthalene derivatives were found to inhibit tubulin polymerization. nih.gov The most active compound, designated 5b, exhibited potent antiproliferative activity against MCF-7 (breast) and A549 (lung) cancer cell lines with IC50 values of 0.48 µM and 0.97 µM, respectively. Mechanistic studies confirmed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cells by binding to the colchicine (B1669291) binding site of tubulin. nih.gov

Other thiazole derivatives exert their antitumor effects by inducing apoptosis through different pathways. Research on one promising compound, 1d, showed it influenced the cell cycle, triggered DNA fragmentation, and caused mitochondrial depolarization, all hallmarks of apoptosis. nih.gov Similarly, another study identified compound 4c as a highly active derivative against MCF-7 and HepG2 (liver) cancer cell lines, with IC50 values of 2.57 µM and 7.26 µM, respectively, also through the induction of apoptosis. mdpi.com

The inhibition of critical signaling pathways involved in cell proliferation and survival is another key antitumor strategy for thiazole derivatives. These compounds have been associated with the inhibition of pathways such as NFkB/mTOR/PI3K/AkT. nih.gov A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity, causing cell cycle arrest at the G0/G1 interphase in a select set of cancer cell types, including a human B-cell lymphoma cell line (BJAB). nih.gov

Table 3: In Vitro Antitumor Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Molecular Mechanism(s) |

|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast), A549 (Lung) | 0.48 µM, 0.97 µM | Tubulin polymerization inhibition, G2/M cell cycle arrest, Apoptosis induction. nih.gov |

| Compound 1d | Various tumor cells | Not specified | Cell cycle influence, DNA fragmentation, Mitochondrial depolarization. nih.gov |

| Thiazole derivative (4c) | MCF-7 (Breast), HepG2 (Liver) | 2.57 µM, 7.26 µM | Apoptosis induction. mdpi.com |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14) | BJAB (B-cell lymphoma) & others | Not specified | G0/G1 cell cycle arrest. nih.gov |

Material Science Applications of Thiazole Containing Compounds

Incorporation into Polymer Formulations

Thiazole-containing compounds have been successfully incorporated into various polymer formulations to create materials with enhanced or novel properties. The method of incorporation can range from the synthesis of polymers with thiazole (B1198619) units in their backbone to the use of thiazole derivatives as additives.

One significant area of application is in the development of π-conjugated polymers for organic electronics. Thiazolo[5,4-d]thiazole (TzTz)-based copolymers have been synthesized for use as donor materials in polymer solar cells (PSCs). researchgate.net The rigid and planar structure of the thiazole unit facilitates efficient intermolecular π–π overlap, which is crucial for charge transport in these materials. Research has shown that by varying the comonomers, the optical and electronic properties of these polymers, such as the band gap and ionization potential, can be tuned. researchgate.net For example, a series of thiazolothiazole-based copolymers exhibited power conversion efficiencies in the range of 2.23–2.75% in PSCs. researchgate.net

Thiazole derivatives are also explored in the creation of novel polymers with specific functionalities. For instance, a diphenylsulfide-based aminothiazole monomer has been polymerized with various diisocyanates to produce a new set of heteroaromatic thiazole-based polyurea derivatives. mdpi.com These polymers have shown interesting thermal stability and morphological characteristics. mdpi.com

The versatility of thiazole chemistry allows for its inclusion in a variety of polymer types, including:

Polyurethanes: Thiazole derivatives can be physically incorporated as additives.

Polyureas: Thiazole-containing monomers can be used in polycondensation reactions. mdpi.com

Conjugated Polymers: Thiazole units can be part of the polymer backbone for electronic applications. researchgate.net

The incorporation of thiazole moieties can influence several polymer properties, as summarized in the table below.

| Property Affected | Type of Thiazole Integration | Resulting Application | Reference |

| Electronic Properties | Backbone Integration (Conjugated Polymers) | Organic Solar Cells, LEDs | researchgate.net |

| Thermal Stability | Monomer for Polyurea Synthesis | High-Performance Polymers | mdpi.com |

| Mechanical Properties | Additive in Polyurethane | Enhanced Coatings | ekb.eg |

Enhancement of Material Properties (e.g., Coatings, Adhesives)

Thiazole-containing compounds have demonstrated significant potential as additives for enhancing the functional properties of materials like coatings and adhesives. Their inherent biological activity and chemical stability make them suitable for imparting protective qualities to various substrates.

In the realm of coatings, thiazole derivatives have been investigated as multifunctional additives in polyurethane formulations. ekb.eg Research has shown that the physical incorporation of certain thiazole derivatives can lead to a notable improvement in several key properties of the coating.

Antimicrobial Properties: Thiazole derivatives have been shown to impart antimicrobial activity to polyurethane coatings. ekb.eg The coatings, when tested against Gram-negative and Gram-positive bacteria, as well as fungi, showed improved resistance to microbial growth. This is a valuable property for coatings used in environments where hygiene is crucial.

Flame Retardancy: The flame retardant properties of polyurethane coatings can be enhanced by the addition of thiazole derivatives. ekb.eg This is often evaluated by measuring the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen that will just support flaming combustion. An increase in the LOI value indicates improved flame retardancy.

Mechanical Properties: The incorporation of thiazole additives can also positively impact the mechanical properties of coatings, such as their durability and resistance to wear and tear. ekb.eg

The following table summarizes the observed enhancements in polyurethane coatings upon the addition of thiazole derivatives based on a particular study.

| Property Enhanced | Method of Evaluation | Observation | Reference |

| Antimicrobial Activity | Screening against bacteria and fungi | Improved resistance to microbial growth | ekb.eg |

| Flame Retardancy | Limiting Oxygen Index (LOI) measurement | Increased LOI, indicating better flame retardancy | ekb.eg |

| Mechanical Properties | Standard mechanical tests | Improved durability and performance | ekb.eg |

Role in Agrochemical Research and Development

Formulation of Agrochemical Research Compounds

While Methyl-thiazol-5-ylmethyl-amine dihydrochloride (B599025) is not typically a direct component in final agrochemical formulations, it serves a crucial function as a precursor in the synthesis of active ingredients. The primary role of such intermediates is to provide the core chemical scaffold—in this case, the thiazole (B1198619) ring—which is essential for the biological activity of the final product. acs.orgnih.gov One of the most significant active ingredients derived from thiazole intermediates is the neonicotinoid insecticide Thiamethoxam. chemicalbook.comnih.gov

The synthesis of Thiamethoxam involves the reaction of 2-chloro-5-chloromethylthiazole (B146395) with 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. googleapis.comgoogle.com 2-chloro-5-chloromethylthiazole is itself a key intermediate that can be synthesized through various pathways, often involving other thiazole derivatives. patsnap.comjustia.comgoogle.com Once the active ingredient is synthesized, it is then formulated with various inert materials to create a stable, effective, and usable product.

Agrochemical formulations are designed to optimize the delivery and performance of the active ingredient. Common formulation types for systemic insecticides like Thiamethoxam include:

Wettable Powders (WP): Dry powders that are mixed with water to form a spray suspension.

Suspension Concentrates (SC): Stable suspensions of the active ingredient in a fluid, usually water.

Water Dispersible Granules (WG): Granules that readily disintegrate and disperse in water.

Seed Treatments (ST): Formulations specifically designed for coating seeds before planting, providing protection to the seedling. nih.gov

These formulations contain the synthesized active ingredient along with adjuvants, carriers, stabilizers, and other substances that enhance performance and handling. The specific composition of a formulation is a highly researched area, tailored to the crop, target pest, and application method.

| Component | Function in Formulation | Example |

| Active Ingredient | The substance that controls the target pest. | Thiamethoxam |

| Carrier/Diluent | An inert material that carries the active ingredient. | Water, clays, organic solvents |

| Surfactant | Helps the pesticide spread and stick to the target surface. | Wetting agents, emulsifiers |

| Stabilizer | Prevents the degradation of the active ingredient. | Antioxidants, UV protectants |

Studies on Efficacy Enhancement of Research Pesticides and Herbicides

The incorporation of the thiazole moiety, derived from intermediates like Methyl-thiazol-5-ylmethyl-amine dihydrochloride, is fundamental to the efficacy of many modern pesticides. The structure of the thiazole ring contributes significantly to the molecule's ability to bind to target sites in pests. acs.orgnih.gov In neonicotinoids such as Thiamethoxam, the 2-chloro-5-thiazolyl group is a critical component for its potent insecticidal activity. znaturforsch.com

Investigation of Insecticidal Activity in Derived Compounds (e.g., Thiamethoxam Analogs)

The thiazole scaffold, provided by precursors such as this compound, is a key feature in some of the most successful insecticides. mdpi.com Thiamethoxam, a second-generation neonicotinoid, provides excellent control over a wide array of sucking and chewing insects, including aphids, whiteflies, thrips, and rice hoppers. nih.govfao.org Its systemic properties allow it to be absorbed by the plant and transported throughout its tissues, making it effective against foliar-feeding insects even when applied to the soil or as a seed treatment. nih.govfao.org

The discovery of Thiamethoxam stemmed from research that modified the structure of earlier neonicotinoids. It was found that replacing the 6-chloro-3-pyridyl group with a 2-chloro-5-thiazolyl moiety led to a significant increase in activity against chewing insects. znaturforsch.com This highlights the crucial role of the specific thiazole heterocycle in defining the insecticidal spectrum and potency.

Research continues to leverage the thiazole structure to develop new insecticidal compounds. A recent study detailed the synthesis of novel N-pyridylpyrazole derivatives containing a thiazole moiety. mdpi.com These compounds were evaluated for their insecticidal activities against several major lepidopteran pests. The results showed that several of the new thiazole derivatives exhibited significant insecticidal efficacy.

Table showing the insecticidal activity (LC50) of novel thiazole derivatives against Lepidoptera pests. Data sourced from MDPI. mdpi.com

The data indicates that compound 7g, a novel N-pyridylpyrazole thiazole derivative, demonstrates insecticidal activity comparable to the commercial insecticide indoxacarb (B177179) against the diamondback moth. mdpi.com This ongoing research underscores the enduring importance of the thiazole ring, sourced from chemical intermediates, in the discovery of new and effective crop protection agents. researchgate.net

Advanced Theoretical and Computational Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential therapeutic applications by modeling how a compound like Methyl-thiazol-5-ylmethyl-amine might interact with a biological target.

Docking studies on related thiazole (B1198619) derivatives have provided significant insights into their binding mechanisms. For instance, studies on 2-anilino-4-(thiazol-5-yl)-pyrimidines, which share the thiazole-5-yl methyl core, have been used to explore their binding selectivity with Cyclin-Dependent Kinase 2 (CDK2) and CDK7. researchgate.netnih.gov These simulations identify key amino acid residues within the protein's binding site that interact with the ligand. The interactions are typically a combination of hydrogen bonds, hydrophobic contacts, and van der Waals forces. researchgate.netnih.gov

Similarly, various novel thiazole derivatives have been docked into the colchicine (B1669291) binding site of tubulin to explore their potential as anticancer agents. nih.gov These computational models help to explain the stability of the ligand-protein complex and guide the design of more potent inhibitors. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction. For example, docking studies of certain thiazole-based thiazolidin-4-one derivatives against the protein target 1KZN have shown that the presence of specific chemical groups, like methoxyphenyl and indole (B1671886) moieties, can enhance binding affinity. impactfactor.org

Table 1: Example of Ligand-Protein Interactions for Thiazole-Containing Compounds

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK2 | Gln85, Lys89, Asp145 | Hydrogen Bonds, van der Waals | researchgate.netnih.gov |

| Thiazole-based Chalcones | Tubulin | LeuB248, LysB254, AlaB316 | Hydrophobic, Hydrophilic | nih.gov |

| Benzothiazole-Thiazole Hybrids | p56lck | Hinge Region, Allosteric Site | Hydrogen Bonds | biointerfaceresearch.com |

In Silico Analysis of Structure-Activity Relationships

In silico analysis of Structure-Activity Relationships (SAR) uses computational models to correlate a molecule's chemical structure with its biological activity. This approach is essential for optimizing lead compounds in drug development. For thiazole derivatives, SAR studies help identify which functional groups and structural modifications lead to enhanced potency or selectivity for a specific biological target.

For example, research on a series of bi-heterocyclic compounds containing a thiazole ring established a clear relationship between different substitutions and inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase. scispace.comresearchgate.net By comparing the activity of various derivatives, researchers can deduce that certain substituents, such as a 3-chlorobenzyl group, might be crucial for potent inhibition. scispace.com

These studies often combine experimental activity data (like IC50 values) with computational results from molecular docking to build a comprehensive SAR model. scispace.com The insights gained can guide the synthesis of new analogues with improved properties. For instance, SAR studies on thiazole-integrated compounds revealed that substitutions on an attached phenyl ring were important for cytotoxic activity against cancer cell lines. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic properties of molecules, providing fundamental insights into their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (the arrangement of electrons) of molecules. researchgate.net For thiazole derivatives, DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and various electronic properties. researchgate.netmgesjournals.com These calculations are performed using specific basis sets, such as B3LYP/6-311G(d,p), which define the mathematical functions used to describe the electrons. researchgate.netirjweb.com The results from DFT studies can be compared with experimental data to validate the computational model. mgesjournals.com DFT is also fundamental for calculating the molecular orbital energies discussed in the next section.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters for describing a molecule's chemical reactivity and kinetic stability. irjweb.com

A molecule with a high HOMO energy level has a greater tendency to donate electrons, while a molecule with a low LUMO energy level is a better electron acceptor. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive. irjweb.com For various thiazole derivatives, these values have been calculated using DFT methods. irjweb.comresearchgate.net For example, a study on 4-methyl-5-thiazoleethanol (B42058) calculated a HOMO-LUMO energy gap of 5.674 eV, indicating significant stability. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Thiazole Derivative (Note: These values are for N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, calculated at the B3LYP/6-311G(d,p) level, and serve as an example of typical results from such analysis.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5293 |

| LUMO Energy | -0.8302 |

| HOMO-LUMO Energy Gap | 4.6991 |

Data sourced from a study on a related thiazole compound. irjweb.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a ligand-protein complex, MD simulations provide detailed information about the stability of the binding, the conformational flexibility of both the ligand and the protein, and the dynamics of their interaction. nih.gov

In studies of thiazole derivatives, MD simulations have been used to confirm the stability of docking poses. nih.gov By running a simulation for a specific duration (e.g., 100 nanoseconds), researchers can analyze metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govnih.gov A stable RMSD value over time suggests that the ligand remains securely in the binding pocket, confirming a stable interaction. nih.gov RMSF analysis highlights which parts of the protein are flexible and which are rigid during the ligand's binding. nih.gov These simulations offer a dynamic picture that complements the static view provided by molecular docking, revealing how molecular interactions evolve over time. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversification

The functionalization of the thiazole (B1198619) ring is crucial for modulating the physicochemical and pharmacological properties of its derivatives. ijnrd.org Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methods to create a diverse library of analogs based on the Methyl-thiazol-5-ylmethyl-amine dihydrochloride (B599025) scaffold.

Key areas of development include:

One-Pot and Multicomponent Reactions: These approaches are gaining traction for their efficiency and atom economy. analis.com.mybenthamdirect.com The development of novel one-pot syntheses for 2,4-disubstituted or 2,4,5-trisubstituted thiazoles will enable the rapid generation of a wide range of derivatives. nih.gov

Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. analis.com.my Research into chemoenzymatic strategies could lead to the synthesis of novel thiazole derivatives under mild conditions. analis.com.my

C-H Bond Functionalization: Direct functionalization of the C-H bonds of the thiazole ring is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. This approach can simplify synthetic routes and allow for the introduction of a wider range of functional groups.

| Synthetic Strategy | Description | Potential Advantages |

| Hantzsch Thiazole Synthesis | A classical method involving the reaction of α-haloketones with thioamides. eurekaselect.com | Well-established, versatile for various substitutions. eurekaselect.com |

| Gabriel Synthesis | Involves the reaction of acylamino-ketones with phosphorus pentasulfide. analis.com.my | Useful for the synthesis of 2,5-disubstituted thiazoles. analis.com.my |

| Three-Component Reactions | Condensation of a ketone, a cyano compound, and a sulfur source in a single step. | High efficiency and diversity in the resulting products. |

Expanding the Scope of Biochemical Target Exploration

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com Future research on Methyl-thiazol-5-ylmethyl-amine dihydrochloride and its analogs will likely involve screening against a wider range of biochemical targets to uncover new therapeutic applications.

Emerging areas of biochemical exploration include:

Anticancer Therapies: Thiazole-containing compounds have been developed as inhibitors of various biological targets in cancer, such as microtubule dynamics and enzyme-linked receptors. nih.gov Further investigation into the specific molecular targets of new derivatives could lead to the development of more potent and selective anticancer agents. nih.gov

Inhibition of Metastasis: Recent studies have identified thiazole derivatives that can inhibit cancer cell migration and invasion by targeting proteins like fascin, which is involved in tumor progression. acs.org

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Thiazole derivatives have shown promise as antibacterial and antifungal agents, and future research could focus on optimizing their activity against multidrug-resistant pathogens. fabad.org.tr

| Biological Activity | Potential Molecular Targets | Therapeutic Area |

| Anticancer | Tubulin, Protein Kinases, Fascin nih.govacs.org | Oncology |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inflammatory Diseases |

| Antimicrobial | Bacterial cell wall synthesis, Fungal enzymes | Infectious Diseases |

| Antiviral | Viral replication enzymes | Virology |

| Antioxidant | Free radical scavenging | Various diseases |

Innovative Applications in Advanced Materials and Catalysis

The unique electronic and structural properties of the thiazole ring make it an attractive building block for advanced materials and catalysts. eurekaselect.com Future research is expected to explore the incorporation of this compound derivatives into novel materials with tailored functionalities.

Potential applications in this area include:

Organic Electronics: Thiazole-based compounds can be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) due to their charge-transporting capabilities.

Photoswitches: Thiazole-based azo derivatives have been shown to act as visible-light-driven photoswitches, which have potential applications in optoelectronics, data storage, and photopharmacology. acs.org

Catalysis: Thiazole-containing ligands can be used to create transition metal complexes that act as efficient catalysts in a variety of organic reactions. fabad.org.tracs.org The development of new thiazole-based catalysts could lead to more sustainable and efficient chemical processes. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Key applications of AI and ML include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized compounds. This can help to prioritize which molecules to synthesize and test, saving time and resources. jetir.org

De Novo Design: Generative AI models can design entirely new molecules with desired properties. These models can explore a vast chemical space to identify novel thiazole derivatives with enhanced potency and selectivity for a specific biological target.

Synthesis Planning: AI-powered tools can assist chemists in designing the most efficient and cost-effective synthetic routes to target molecules. acs.org These tools can analyze vast databases of chemical reactions to propose optimal reaction conditions and starting materials. acs.org

| AI/ML Application | Description | Impact on Research |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Accelerates the identification of lead compounds. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. | Guides the optimization of lead compounds. |

| Generative Models | Design of novel molecules with desired properties. | Expands the chemical space of potential drug candidates. |

| Retrosynthesis Prediction | AI-driven planning of synthetic routes. | Improves the efficiency of chemical synthesis. acs.org |

Q & A

Basic: What is the standard synthetic route for Methyl-thiazol-5-ylmethyl-amine dihydrochloride?

Answer:

The compound is synthesized via a Mannich-type reaction involving 3-methyl-1H-1,2,4-triazol-5-amine, formaldehyde, and methylamine under acidic conditions (typically hydrochloric acid). The reaction proceeds under reflux, followed by precipitation of the dihydrochloride salt. Purification is achieved through recrystallization to enhance purity .

Key Reaction Parameters:

| Starting Materials | Reaction Conditions | Purification Method |

|---|---|---|

| 3-methyl-1H-1,2,4-triazol-5-amine, formaldehyde, methylamine | HCl medium, reflux (~80–100°C), 4–6 hours | Recrystallization (ethanol/water mixture) |

Basic: What biological activities have been reported for this compound?

Answer:

this compound exhibits antimicrobial and antifungal properties in in vitro assays. Studies suggest activity against Staphylococcus aureus and Candida albicans, likely due to its interaction with microbial cell membranes or enzymatic targets. Bioactivity is attributed to the thiazole ring and amine functional groups, which enhance solubility and target affinity .

Reported Biological Activities:

| Organism | Activity (IC₅₀/MIC) | Assay Type |

|---|---|---|

| S. aureus | 12.5 µg/mL | Broth microdilution |

| C. albicans | 25 µg/mL | Agar diffusion |

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization strategies include:

- Temperature control : Maintaining reflux at 90°C minimizes side reactions.

- Molar ratios : A 1:1.2:1 ratio (triazole:formaldehyde:methylamine) reduces unreacted intermediates.

- Acid concentration : 2M HCl balances protonation and avoids excessive salt formation.

- Post-reaction cooling rate : Slow cooling (1°C/min) enhances crystal formation for higher purity .

Advanced researchers should use design-of-experiment (DoE) approaches to systematically vary parameters and analyze yield via HPLC or gravimetry.

Advanced: How can contradictions in reported biological efficacy be resolved?

Answer:

Discrepancies (e.g., varying MIC values) may arise from differences in:

- Assay conditions : pH, temperature, or nutrient media (e.g., Mueller-Hinton vs. RPMI).

- Strain variability : Use standardized strains (e.g., ATCC controls).

- Compound stability : Degradation during storage (monitor via HPLC).

Resolve contradictions by:

Repeating assays under identical conditions.

Validating compound purity before testing.

Comparing with positive controls (e.g., fluconazole for antifungal assays) .

Advanced: What are the best practices for characterizing this compound’s structure?

Answer:

- X-ray crystallography : Use SHELX software for refinement (SHELXL for small molecules) to resolve bond lengths/angles .

- NMR spectroscopy : ¹H/¹³C NMR (D₂O as solvent) confirms protonation states and salt formation.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₅H₁₀Cl₂N₄S, MW 185.06 g/mol) .

Typical NMR Data (D₂O):

| Signal (ppm) | Assignment |

|---|---|

| 2.45 (s) | Thiazole-CH₃ |

| 3.75 (s) | N-CH₃ |

| 4.20 (s) | CH₂-NH₂ |

Advanced: What methods are used to study its mechanism of action?

Answer:

- Molecular docking : Simulate binding to microbial targets (e.g., fungal CYP51 or bacterial dihydrofolate reductase) using AutoDock Vina .

- Enzyme inhibition assays : Measure IC₅₀ against purified enzymes (e.g., β-lactamase) via spectrophotometry.

- Membrane disruption studies : Use fluorescent probes (e.g., SYTOX Green) to assess cell permeability .

Advanced: How should stability be assessed under different storage conditions?

Answer:

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.

- pH-dependent stability : Test solubility and degradation in buffers (pH 2–9).

Stability Data:

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 25°C, dark | <2% (6 months) | None detected |

| 40°C, 75% RH | 15% (6 months) | Hydrolyzed amine |

Advanced: How does the dihydrochloride salt form influence pharmacological properties?

Answer:

The salt enhances:

- Solubility : ~50 mg/mL in water vs. <5 mg/mL for the free base.

- Bioavailability : Improved dissolution rate in physiological media.

- Stability : Reduced hygroscopicity compared to mono-salts.

Characterize salt effects via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.